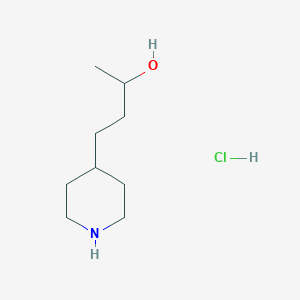

4-(Piperidin-4-yl)butan-2-ol hydrochloride

Description

Overview of Piperidine-Containing Scaffolds in Contemporary Chemical Research

The piperidine (B6355638) ring, a saturated six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry. mdpi.com It is one of the most prevalent structural motifs found in pharmaceuticals and natural alkaloids. mdpi.com Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anti-cancer agents. mdpi.comchemspider.com The ubiquity of this scaffold stems from its favorable physicochemical properties. The piperidine nitrogen is typically basic, allowing for the formation of salts to improve aqueous solubility and bioavailability, while the saturated ring system provides a three-dimensional framework that can be precisely decorated with functional groups to optimize interactions with biological targets.

In drug design, the piperidine moiety can serve as a versatile scaffold or a functional pharmacophore. Its conformational flexibility, primarily through chair-boat interconversion, allows it to present substituents in well-defined spatial orientations. This characteristic is crucial for achieving high-affinity and selective binding to enzyme active sites or receptors. mdpi.com Furthermore, incorporating this scaffold can modulate key pharmacokinetic properties of a molecule, such as lipophilicity and metabolic stability. mdpi.com The development of efficient and stereoselective synthetic methods to access substituted piperidines remains an active and important area of modern organic chemistry. mdpi.comnih.gov

Structural Characteristics of the 4-(Piperidin-4-yl)butan-2-ol (B15201610) Hydrochloride Moiety

The compound 4-(Piperidin-4-yl)butan-2-ol hydrochloride is a specific derivative of the piperidine scaffold. Its structure is defined by a piperidine ring substituted at the 4-position with a butan-2-ol side chain. The "hydrochloride" designation indicates that it is supplied as a salt, with the basic nitrogen atom of the piperidine ring protonated and associated with a chloride counter-ion. This salt formation is a common strategy to enhance the stability and water solubility of amine-containing compounds. chemicalbook.com

Key structural features include:

The Piperidine Ring: A saturated heterocycle that serves as the core scaffold. Its nitrogen atom is basic and exists in a protonated, cationic form in the hydrochloride salt.

The Butan-2-ol Side Chain: A four-carbon chain attached to the 4-position of the piperidine ring. The hydroxyl (-OH) group is located on the second carbon of this chain.

Chirality: The second carbon of the butan-2-ol side chain is a stereocenter, meaning the compound can exist as two distinct enantiomers (R and S forms) or as a racemic mixture. This chirality can be a critical factor in its interaction with biological systems.

The combination of the polar hydroxyl group, the ionizable amine, and the generally non-polar carbon framework gives the molecule an amphiphilic character.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₂₀ClNO |

| Molecular Weight | 193.71 g/mol |

| CAS Number | 1400733-53-8 |

| Physical State | Not available in searched literature |

| Melting Point | Not available in searched literature |

| Solubility | Expected to be soluble in water |

| Stereochemistry | Contains one stereocenter |

Research Gaps and Future Perspectives for this compound Investigations

The most significant research gap concerning this compound is the lack of published data on its specific properties and applications. While its constituent parts are well-known in medicinal chemistry, the compound as a whole remains largely unexplored in the public domain.

Future research perspectives could focus on several key areas:

Synthetic Route Optimization: The development and publication of a high-yield, stereoselective synthesis for both enantiomers of the compound would be a valuable contribution to synthetic chemistry, enabling further research.

Physicochemical Characterization: A comprehensive study of its properties, including pKa, logP, and solid-state characteristics, would provide essential data for its use in synthetic and medicinal chemistry programs.

Biological Screening: Given the prevalence of the piperidine scaffold in bioactive molecules, this compound itself should be evaluated for potential biological activity across a range of assays. Its structural similarity to compounds with known effects on the central nervous system suggests this could be a fruitful area of investigation. smolecule.com

Application as a Synthetic Intermediate: A systematic exploration of its utility as a building block for more complex target molecules in drug discovery campaigns could uncover novel therapeutic agents. The secondary alcohol provides a handle for further chemical elaboration, opening avenues to a diverse range of derivatives.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-piperidin-4-ylbutan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-8(11)2-3-9-4-6-10-7-5-9;/h8-11H,2-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRDGTBONGVJOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1CCNCC1)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Piperidin 4 Yl Butan 2 Ol Hydrochloride

Established and Emerging Synthetic Pathways to the 4-Substituted Piperidine (B6355638) Core

The synthesis of 4-substituted piperidines, the foundational structure of 4-(Piperidin-4-yl)butan-2-ol (B15201610) hydrochloride, is a focal point of modern organic chemistry. Researchers have developed a variety of methods that can be broadly categorized into strategies for the initial formation of the piperidine ring and the subsequent introduction of the desired substituent at the C-4 position.

Strategies for Piperidine Ring Formation

The construction of the piperidine heterocycle is achieved through numerous innovative strategies, including cyclization reactions and desymmetrization approaches, which offer control over the ring's structure and stereochemistry.

Cyclization reactions are a cornerstone of piperidine synthesis. Among these, reductive hydroamination and nitro-Mannich cyclizations have proven to be powerful tools.

Reductive Hydroamination: This method facilitates the formation of the piperidine ring through an intramolecular cyclization cascade. For instance, the synthesis can proceed via an acid-mediated functionalization of alkynes to form an enamine, which then generates an iminium ion. A subsequent reduction of this intermediate leads to the formation of the piperidine ring. nih.gov Another approach involves the rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts, which proceeds through a reductive transamination process. nih.govacs.org This reaction involves the initial reduction of the pyridinium ion to a dihydropyridine (B1217469) intermediate, which is then intercepted by water and hydrolyzed. A subsequent reductive amination with an amine affords the N-substituted piperidine. nih.govacs.org

Nitro-Mannich Cyclizations: The nitro-Mannich reaction is a versatile method for constructing functionalized piperidines, often with a high degree of stereocontrol. researchgate.netucl.ac.uk This approach can involve the reaction between a nitroalkane and an imine to form a β-nitro-amine. researchgate.netucl.ac.uk This intermediate can then undergo a reductive cyclization to yield the stereochemically defined piperidine. researchgate.netucl.ac.uk A notable variation is the nitro-Mannich/lactamisation cascade, which allows for the rapid generation of complex, heavily decorated 5-nitropiperidin-2-ones. These lactams serve as valuable precursors that can be further transformed into the desired substituted piperidines. beilstein-journals.org

| Cyclization Strategy | Key Reaction Type | Brief Description |

| Reductive Hydroamination | Intramolecular Cyclization | Acid-mediated alkyne functionalization followed by iminium ion reduction to form the piperidine ring. nih.gov |

| Reductive Transamination | Transfer Hydrogenation | Rhodium-catalyzed reduction of pyridinium salts, hydrolysis, and subsequent reductive amination. nih.govacs.org |

| Nitro-Mannich/Reduction | Mannich Reaction & Cyclization | Diastereoselective reaction of nitroalkanes and imines, followed by reductive cyclization to form piperidines. researchgate.netucl.ac.uk |

| Nitro-Mannich/Lactamisation | Cascade Reaction | A cascade reaction that produces highly functionalized 5-nitropiperidin-2-ones as precursors to piperidines. beilstein-journals.org |

Desymmetrization has emerged as an elegant strategy for the asymmetric synthesis of piperidines. These approaches start with a symmetrical precursor and selectively transform it to create a chiral, non-symmetrical piperidine derivative.

One such method involves the selective formation of a lactam from a symmetrical starting material. nih.gov Another powerful technique is the organocatalytic enantioselective intramolecular aza-Michael reaction. This process uses a catalyst to achieve the desymmetrization of substrates, leading to enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. rsc.orgresearchgate.net By carefully selecting the catalyst and reaction conditions, chemists can control the stereochemical outcome of the cyclization. rsc.orgresearchgate.net

| Desymmetrization Approach | Key Reaction | Outcome |

| Selective Lactam Formation | Lactamization | Creates a chiral piperidine precursor from a symmetrical molecule. nih.gov |

| Intramolecular aza-Michael Reaction | Organocatalytic Cyclization | Produces enantiomerically enriched disubstituted piperidines from achiral precursors. rsc.orgresearchgate.net |

| Cyclization/Reduction Cascade | One-Pot Reaction | A cascade of halogenated amides can be used in a desymmetrization approach. nih.gov |

Introduction of the Butyl Chain and Hydroxyl Group at C-2

Once the 4-substituted piperidine core is established, the focus shifts to the precise construction of the 4-(butan-2-ol) side chain. This involves the chemistry of specific precursors and a key reduction step to generate the final secondary alcohol.

The synthesis of the side chain typically begins with precursors such as 4-(piperidin-4-yl)butanoic acid or its ester and amide derivatives. A common route to 4-(piperidin-4-yl)butanoic acid hydrochloride involves the hydrogenation of γ-(4-pyridyl)butyric acid hydrochloride over a rhodium on carbon (Rh/C) catalyst. This reaction effectively reduces the pyridine (B92270) ring to a piperidine ring. Protected versions, such as 4-(1-Boc-piperidin-4-yl)butanoic acid, are also common intermediates used in multi-step syntheses. sigmaaldrich.com

Butanamide intermediates are also utilized. For example, the synthesis of related structures has involved the coupling of a substituted piperidine with 4-aminobutyric acid derivatives to form a butanamide linkage, demonstrating the viability of this class of intermediates. nih.gov

The final step in forming the desired side chain is the reduction of a ketone precursor to a secondary alcohol. Specifically, a compound like 4-(piperidin-4-yl)butan-2-one (B3213640) would be the immediate precursor to 4-(piperidin-4-yl)butan-2-ol. The reduction of the analogous N-substituted ketone, 4-(piperidin-1-yl)butan-2-one, is well-documented. The ketone group in this molecule can be readily reduced to the corresponding secondary alcohol, 4-(piperidin-1-yl)butan-2-ol, using standard reducing agents such as sodium borohydride. This transformation is a fundamental and reliable reaction in organic synthesis, providing a direct pathway to the desired alcohol functionality.

| Precursor | Reagent/Reaction | Product |

| γ-(4-pyridyl)butyric acid hydrochloride | H₂, 5% Rh/C | 4-(Piperidin-4-yl)butanoic acid hydrochloride |

| 4-(Piperidin-1-yl)butan-2-one | Sodium borohydride | 4-(Piperidin-1-yl)butan-2-ol |

Nucleophilic Addition Reactions for Alcohol Formation

A key step in the synthesis of 4-(piperidin-4-yl)butan-2-ol is the formation of the secondary alcohol group. This is typically achieved through nucleophilic addition to a carbonyl compound. masterorganicchemistry.com The carbonyl carbon, being electrophilic, readily reacts with a variety of nucleophiles. masterorganicchemistry.com This reaction, often referred to as 1,2-addition, results in the formation of a new carbon-nucleophile bond and the breaking of the carbon-oxygen pi bond, leading to a change in the carbon's geometry from trigonal planar to tetrahedral. masterorganicchemistry.com

In the context of synthesizing piperidine-containing alcohols, a common approach involves the use of Grignard reagents. For instance, the synthesis of 2-(4-piperidyl)-2-propanol hydrochloride utilizes a methyl Grignard reagent (such as methyl magnesium chloride or methyl magnesium bromide) to perform a methylation reaction on an ester group of a piperidine precursor. google.com This nucleophilic addition of the methyl group to the carbonyl carbon of the ester leads to the formation of the desired tertiary alcohol after acidic workup. google.com While this example illustrates the formation of a tertiary alcohol, the principle of nucleophilic addition is fundamental and can be adapted to synthesize secondary alcohols like 4-(piperidin-4-yl)butan-2-ol by selecting the appropriate carbonyl precursor and nucleophile. The reaction of aldehydes with various carbon nucleophiles is a well-established method for the synthesis of secondary alcohols. nih.govorganic-chemistry.org

Stereoselective Synthesis of 4-(Piperidin-4-yl)butan-2-ol Hydrochloride

The presence of a chiral center at the C2 position of the butanol chain in 4-(piperidin-4-yl)butan-2-ol necessitates stereoselective synthetic methods to obtain enantiomerically pure forms of the compound.

Chemoenzymatic Approaches for Enantioselective Preparation

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful strategy for the preparation of chiral molecules. nih.govresearchgate.net This approach leverages the high enantioselectivity of enzymes for key transformations. researchgate.net

Enzymatic Kinetic Resolution (EKR) of Racemic Alcohols

Enzymatic kinetic resolution (EKR) is a widely used technique for separating enantiomers of a racemic mixture. nih.gov This method relies on the ability of an enzyme, typically a lipase (B570770), to selectively catalyze a reaction on one enantiomer at a much faster rate than the other. nih.govmdpi.com For racemic alcohols, EKR is often performed through enantioselective acylation or deacylation. mdpi.com

In a typical EKR of a racemic alcohol, a lipase is used to acylate one enantiomer, leaving the other enantiomer unreacted. The resulting mixture of the acylated enantiomer and the unreacted alcohol enantiomer can then be separated. The efficiency of this process is determined by the enzyme's enantioselectivity (E-value). core.ac.uk Various lipases, such as those from Candida species, have been successfully employed for the kinetic resolution of secondary alcohols. mdpi.comresearchgate.net The reaction conditions, including the choice of acyl donor, solvent, and temperature, can significantly influence the enantioselectivity and reaction rate. researchgate.net

Biocatalyst Selection and Optimization

The success of a chemoenzymatic process heavily depends on the selection of a suitable biocatalyst and the optimization of reaction conditions. researchgate.net Lipases are a common choice for the resolution of alcohols due to their broad substrate specificity and high enantioselectivity. nih.govmdpi.com Pig liver esterase (PLE) is another enzyme that has been utilized for the kinetic resolution of piperidine derivatives. mdpi.com

Immobilization of the enzyme can enhance its stability, activity, and reusability, making the process more economically viable. researchgate.net The choice of support material for immobilization can also impact the enzyme's performance. researchgate.net Furthermore, the reaction medium, including the use of ionic liquids as co-solvents, can be optimized to improve the kinetic resolution of racemic mixtures. mdpi.com Screening a library of enzymes and systematically optimizing parameters such as pH, temperature, and substrate concentration are crucial steps in developing an efficient biocatalytic process.

Asymmetric Synthetic Routes to Piperidine Derivatives

Asymmetric synthesis provides a direct route to enantiomerically pure piperidine derivatives, avoiding the need for resolution of a racemic mixture. rsc.orgnih.gov Several strategies have been developed for the asymmetric synthesis of substituted piperidines. electronicsandbooks.com

One approach involves the use of chiral auxiliaries. electronicsandbooks.com A chiral amine auxiliary can be used to induce stereoselectivity in the formation of the piperidine ring, followed by the removal of the auxiliary to yield the desired enantiopure product. researchgate.net Another strategy is the use of chiral catalysts in reactions such as asymmetric hydrogenation of pyridine derivatives or intramolecular C-H amination. nih.gov Metal catalysts, including rhodium and ruthenium complexes with chiral ligands, have been shown to be effective in the enantioselective hydrogenation of tetrasubstituted enamides and pyridine derivatives. nih.gov

Furthermore, dearomatization of pyridines offers a powerful method for the synthesis of chiral piperidines. nih.gov This can be achieved through chemo-enzymatic approaches where a chemical step activates the pyridine ring for a subsequent enzyme-catalyzed asymmetric reduction. nih.gov

Isolation and Characterization of Enantiomers for Chiral Purity Determination

After stereoselective synthesis or resolution, it is essential to isolate the individual enantiomers and determine their chiral purity. researchgate.net The determination of enantiomeric excess (ee) is a critical step to assess the effectiveness of the asymmetric synthesis or resolution process. nih.gov

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and reliable method for separating and quantifying enantiomers. researchgate.net The choice of the CSP and the mobile phase composition are crucial for achieving good separation. researchgate.net Other analytical techniques such as gas chromatography (GC) on a chiral column and capillary electrophoresis (CE) can also be employed for chiral purity analysis. researchgate.net

Post-Synthetic Functionalization and Derivatization Strategies

The this compound scaffold serves as a versatile building block in synthetic and medicinal chemistry. Its structure, featuring a reactive secondary amine within the piperidine ring and a secondary alcohol on the butyl side chain, offers multiple sites for chemical modification. Post-synthetic functionalization allows for the systematic alteration of the molecule's physicochemical properties, such as lipophilicity, polarity, and steric profile, which is crucial for developing new chemical entities with specific biological activities.

Modification of the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a primary site for derivatization due to its nucleophilicity. A wide range of functional groups can be introduced at this position through various chemical reactions, significantly altering the compound's structure and potential biological interactions.

Common strategies for modifying the piperidine nitrogen include:

N-Acylation: The nitrogen can be readily acylated by reacting the parent compound with acyl chlorides, anhydrides, or carboxylic acids using coupling agents. For instance, coupling with appropriate carboxylic acids using reagents like carbonyldiimidazole (CDI) or N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) can produce a diverse array of amides. nih.gov This approach is fundamental in medicinal chemistry for introducing complex moieties.

N-Alkylation: Introducing alkyl groups can be achieved through reactions with alkyl halides or via reductive amination. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is a highly effective method for creating substituted amines.

N-Arylation: The introduction of aryl or heteroaryl groups can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which can act as hydrogen bond acceptors and influence the molecule's binding properties.

These modifications are instrumental in exploring the structure-activity relationships (SAR) of new compounds. By varying the substituent on the piperidine nitrogen, chemists can fine-tune the molecule's properties to enhance its interaction with biological targets.

Table 1: Examples of Piperidine Nitrogen Modifications

| Reaction Type | Reagents | Functional Group Introduced |

|---|---|---|

| N-Acylation | Carboxylic Acid, CDI | Amide |

| N-Alkylation | Alkyl Halide, Base | Alkyl Group |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Substituted Alkyl Group |

| Sulfonylation | Sulfonyl Chloride, Base | Sulfonamide |

Chemical Transformations of the Secondary Alcohol Moiety

Key transformations include:

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 4-(piperidin-4-yl)butan-2-one, using a variety of oxidizing agents such as pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. This transformation converts a hydrogen bond donor into a hydrogen bond acceptor, which can dramatically change its biological activity.

Esterification: The alcohol can be converted into an ester through reaction with carboxylic acids or their derivatives. The Mitsunobu reaction, for example, allows for the esterification of secondary alcohols with clean inversion of stereochemistry, which is valuable when the chiral center is important for activity. organic-chemistry.org This reaction typically involves a phosphine (B1218219) reagent and a dialkyl azodicarboxylate. organic-chemistry.orgresearchgate.net

Etherification: Formation of ethers can be achieved via reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

Replacement of the Hydroxyl Group: The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate) and subsequently displaced by various nucleophiles to introduce other functionalities, such as halides or azides.

Table 2: Chemical Transformations of the Secondary Alcohol

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Oxidation | PCC, DMP, etc. | Ketone |

| Esterification (Mitsunobu) | Carboxylic Acid, DEAD, PPh₃ | Ester |

| Etherification (Williamson) | Base (e.g., NaH), Alkyl Halide | Ether |

| Nucleophilic Substitution | 1. TsCl/MsCl; 2. Nucleophile | Halide, Azide, etc. |

Diversification of Substituents for Scaffold Exploration

The true potential of this compound as a core scaffold is realized through the combinatorial exploration of substituents at its various reactive sites. nih.gov The piperidine ring is considered a "privileged scaffold" in medicinal chemistry because it is a common motif in many biologically active compounds. By systematically combining the modifications described in the previous sections, large libraries of diverse compounds can be generated for high-throughput screening.

For example, a library of analogs could be created by:

Synthesizing a set of N-acylated derivatives of the piperidine ring with various carboxylic acids.

For each N-acylated derivative, performing transformations on the secondary alcohol , such as oxidation to the ketone or esterification with a second set of acids.

Structure Activity Relationship Sar Investigations Utilizing the 4 Piperidin 4 Yl Butan 2 Ol Hydrochloride Scaffold

Principles of SAR Studies for Piperidine-Based Compounds

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, systematically investigating how the chemical structure of a compound influences its biological activity. researchgate.net For piperidine-based compounds, SAR studies typically involve the synthesis of a series of analogs where specific parts of the molecule are modified to probe their importance for the desired biological effect. The core principle is that minor structural changes can lead to significant alterations in potency, selectivity, and pharmacokinetic properties. nih.gov

Key principles guiding SAR studies for piperidine-based compounds include:

Modification of the Piperidine (B6355638) Ring: The conformation of the piperidine ring (chair, boat, or twist-boat) can be critical for activity. Substituents on the ring can lock it into a preferred conformation, influencing how the molecule fits into a biological target. The size, electronics, and stereochemistry of these substituents are systematically varied.

Substitution on the Piperidine Nitrogen: The nitrogen atom is a key feature, often acting as a basic center that can be protonated at physiological pH. nih.gov This positive charge can be crucial for forming ionic bonds with acidic residues in a protein's active site. SAR studies explore the impact of different substituents on the nitrogen, which can alter basicity, lipophilicity, and steric profile.

Variation of Substituents at Other Positions (C2, C3, C4): The nature, size, and position of substituents on the carbon atoms of the piperidine ring are systematically altered. This helps to map the binding pocket of the target receptor or enzyme and identify regions where steric bulk is tolerated or where specific interactions (e.g., hydrogen bonds, hydrophobic interactions) can be formed.

Stereochemistry: Chiral centers within the piperidine scaffold or its substituents can have a profound impact on biological activity. Enantiomers of a chiral drug often exhibit different potencies and pharmacological profiles. Therefore, SAR studies frequently involve the synthesis and evaluation of individual stereoisomers.

These investigations allow medicinal chemists to build a comprehensive picture of the molecular requirements for activity, guiding the design of more potent and selective compounds.

Impact of Structural Modifications on Molecular Interactions

Structural modifications to the piperidine scaffold directly influence the non-covalent interactions a molecule can form with its biological target, thereby altering its activity. Even subtle changes can have a significant effect.

C4-Position Substituents: The C4 position is a versatile point for introducing diverse functional groups. In the case of fentanyl, a well-known analgesic, the core structure is a 4-anilidopiperidine. SAR studies have extensively explored the groups at this position, showing that the nature of the aryl ring and the acyl group on the anilino nitrogen are critical for mu-opioid receptor affinity and potency. nih.gov In other studies on 4-phenylpiperidin-4-ol (B156043) derivatives, the substitution pattern on the C4-phenyl ring was found to be pivotal for activity and selectivity as MOR agonists. researchgate.net

Introduction of Hydroxyl Groups: The presence and position of hydroxyl groups can introduce key hydrogen bonding interactions. The -OH group in piperidin-4-ol derivatives often acts as a hydrogen bond donor or acceptor, anchoring the ligand in the binding site. nih.govicm.edu.pl The stereochemistry of this hydroxyl group can also be crucial; for example, different stereoisomers of 1-methyl-4-phenyl-3-piperidinol (B15195630) esters show varied pharmacological effects, indicating a specific spatial requirement for this interaction. nih.gov

Ring Conformation and Rigidity: Introducing unsaturation into the piperidine ring to form a tetrahydropyridine (B1245486) derivative can increase potency by altering the molecule's shape and planarity. dndi.org Conversely, adding bulky substituents can restrict rotation around single bonds, locking the molecule into a more rigid, and potentially more active, conformation.

Identification of Key Pharmacophoric Elements within the 4-(Piperidin-4-yl)butan-2-ol (B15201610) Hydrochloride Structure

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Based on SAR studies of related piperidinol scaffolds, the key pharmacophoric elements of 4-(Piperidin-4-yl)butan-2-ol can be identified. nih.govnih.gov

A general pharmacophore model for many piperidine-based ligands includes two main features: hydrophobic pockets linked by a central basic core. nih.gov For 4-(Piperidin-4-yl)butan-2-ol, the model can be refined as follows:

Basic Nitrogen Atom: The piperidine nitrogen is a crucial basic center. In its hydrochloride salt form, it is protonated, carrying a positive charge. This feature is often essential for forming a strong ionic interaction or a hydrogen bond with a negatively charged amino acid residue (e.g., aspartate or glutamate) in the target's binding site. nih.gov Its pKa is a critical property, as the ionized form is typically required for receptor binding. nih.gov

The Piperidine Ring: This serves as a rigid, three-dimensional scaffold. It correctly positions the other pharmacophoric groups in space for optimal interaction with the target. Its hydrophobic nature can also contribute to binding through van der Waals interactions with nonpolar regions of the binding pocket. nih.gov

The C4-Substituent Linker: The four-carbon chain (butanyl group) acts as a spacer, placing the terminal hydroxyl group at an optimal distance from the piperidine core. SAR studies on related compounds show that the length and flexibility of such linkers are often critical for activity. For example, in reversed chloroquine (B1663885) compounds, varying the linker length between a quinoline (B57606) moiety and a piperazine (B1678402) ring significantly impacted antimalarial activity. While not identical, this demonstrates the principle that linker length is a key parameter for optimization.

The Secondary Alcohol (Hydroxyl Group): The hydroxyl group on the butan-2-ol side chain is a key hydrogen bonding feature. It can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen lone pairs). This allows it to form specific, directional interactions that can significantly enhance binding affinity and selectivity. In many piperidin-4-ol analogs, a tertiary alcohol at the C4 position is a key feature for biological activity. nih.govicm.edu.pl

The relative spatial arrangement of these four features—the basic nitrogen, the hydrophobic scaffold, the linker, and the hydrogen-bonding hydroxyl group—constitutes the essential pharmacophore of the 4-(Piperidin-4-yl)butan-2-ol structure.

Table 1: Key Pharmacophoric Features and Their Postulated Roles

| Pharmacophoric Feature | Structural Element | Postulated Role in Molecular Interaction |

| Basic, Ionizable Center | Piperidine Nitrogen | Forms ionic bonds or key hydrogen bonds with the biological target. nih.gov |

| Hydrophobic Scaffold | Saturated Piperidine Ring | Provides the correct 3D orientation for substituents; engages in hydrophobic interactions. nih.gov |

| Flexible Linker | Butyl Side Chain | Positions the terminal functional group at an optimal distance and vector from the core. |

| Hydrogen Bond Donor/Acceptor | Secondary Hydroxyl Group | Forms specific, directional hydrogen bonds, contributing to binding affinity and selectivity. nih.govicm.edu.pl |

Rational Design Principles for Scaffold Optimization in Academic Research Programs

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target and the SAR of existing ligands. mdpi.com For optimizing the 4-(Piperidin-4-yl)butan-2-ol scaffold, academic research programs would employ several key principles derived from SAR data.

Scaffold Hopping and Bioisosteric Replacement: If the piperidine core proves to have suboptimal pharmacokinetic properties, researchers might engage in "scaffold hopping," replacing it with another cyclic amine (e.g., pyrrolidine, morpholine) to identify a core with better characteristics while maintaining the key pharmacophoric features. dndi.org Similarly, the secondary alcohol could be replaced with bioisosteres—groups with similar steric and electronic properties, such as a primary amide or a sulfonamide—to probe for improved interactions or metabolic stability.

Structure-Based Design: If the 3D structure of the biological target is known, computational tools can be used to guide optimization. Molecular docking can predict how analogs of 4-(Piperidin-4-yl)butan-2-ol might bind, suggesting modifications to improve the fit. derpharmachemica.com For instance, if docking reveals an empty hydrophobic pocket near the butanol chain, extending the chain or adding an aryl group could enhance binding affinity. This approach allows for the design of molecules with a higher probability of success before undertaking synthetic efforts.

Fragment-Based and Substructure-Based SAR: The molecule can be deconstructed into its core fragments (piperidine ring, butanol side chain). The contribution of each part is systematically evaluated. For example, a library of compounds could be synthesized where the butan-2-ol chain is replaced with other short, functionalized alkyl chains (e.g., propan-1-amine, pentan-3-one) to determine the optimal linker length and terminal functional group for the target of interest. nih.gov This was demonstrated in a study of piperidinol analogs where a library was generated to create a detailed SAR profile by systematically modifying the N-substituent. nih.gov

Optimization of Physicochemical Properties: Early-stage academic research focuses not only on potency but also on drug-like properties. SAR data is used to modulate properties like lipophilicity (cLogP), solubility, and metabolic stability. For example, if a highly potent analog is found to be too lipophilic, polar groups can be introduced. A study on MenA inhibitors sought to improve the high lipophilicity of a lead piperidine compound by creating analogs with improved drug-like properties. nih.gov This iterative process of design, synthesis, and testing, informed by SAR principles, is fundamental to advancing a chemical scaffold from a simple hit to a viable lead compound in academic drug discovery programs.

Computational Chemistry and Molecular Modeling Studies of 4 Piperidin 4 Yl Butan 2 Ol Hydrochloride and Its Derivatives

Conformational Analysis and Energy Minimization

Conformational analysis is a pivotal step in understanding the three-dimensional structure of a molecule, which in turn governs its biological activity. For a flexible molecule like 4-(Piperidin-4-yl)butan-2-ol (B15201610), which contains a piperidine (B6355638) ring and a rotatable butanol side chain, identifying the most stable, low-energy conformations is crucial.

Research Findings: Studies on similar piperidine-containing structures often reveal a strong preference for the substituent to be in the equatorial position to minimize steric hindrance. beilstein-journals.org The torsion angles of the butanol side chain would also be systematically rotated to identify all possible staggered and eclipsed conformations. The relative energies of these conformers can be calculated, and their populations at a given temperature can be estimated using the Boltzmann distribution.

Interactive Data Table: Relative Energies of Hypothetical Conformers

| Conformer | Piperidine Ring Conformation | Butanol Substituent Position | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) |

| 1 | Chair | Equatorial | 60° (gauche) | 0.00 |

| 2 | Chair | Equatorial | 180° (anti) | 0.85 |

| 3 | Chair | Axial | 60° (gauche) | 2.50 |

| 4 | Skew-Boat | Equatorial | 180° (anti) | 5.20 |

Note: The data in this table is illustrative and represents hypothetical values for discussion purposes.

Molecular Dynamics Simulations to Investigate Dynamic Behavior

While conformational analysis provides a static picture of stable structures, molecular dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. semanticscholar.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., a solvent or a biological membrane).

For 4-(Piperidin-4-yl)butan-2-ol hydrochloride, an MD simulation in an aqueous environment would show how the molecule interacts with water molecules and how its conformation fluctuates over time. nih.gov This can reveal important information about its solubility, stability, and the accessibility of key functional groups for binding to a target protein.

Research Findings: MD simulations can be used to calculate properties like the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov For this compound, the butanol side chain would be expected to show higher RMSF values compared to the more rigid piperidine ring. The simulation would also model the interactions of the hydrochloride salt, with the chloride ion and the protonated piperidine nitrogen forming dynamic interactions with the surrounding water molecules.

Ligand-Protein Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to predict the binding mode and affinity of a small molecule ligand, such as 4-(Piperidin-4-yl)butan-2-ol, to the binding site of a target protein. unar.ac.id

The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to evaluate the fitness of different binding poses. nih.gov The results can provide valuable hypotheses about the mechanism of action of a compound and guide the design of new derivatives with improved potency.

Research Findings: Given the structural motifs present in 4-(Piperidin-4-yl)butan-2-ol, potential protein targets could include G-protein coupled receptors (GPCRs) or ion channels, where piperidine-containing molecules often show activity. nih.gov A docking study would likely show the protonated piperidine nitrogen forming a key ionic interaction with an acidic residue (e.g., aspartate or glutamate) in the binding pocket. The hydroxyl group of the butanol side chain could act as a hydrogen bond donor or acceptor.

Interactive Data Table: Hypothetical Docking Scores against a Target Protein

| Derivative | Modification | Docking Score (kcal/mol) | Key Interactions |

| 4-(Piperidin-4-yl)butan-2-ol | - | -7.5 | Ionic, Hydrogen Bond |

| (R)-4-(Piperidin-4-yl)butan-2-ol | R-enantiomer | -7.8 | Ionic, Hydrogen Bond |

| (S)-4-(Piperidin-4-yl)butan-2-ol | S-enantiomer | -6.9 | Ionic, Hydrogen Bond |

| 4-(1-Methylpiperidin-4-yl)butan-2-ol | N-methylation | -7.2 | Hydrophobic, Hydrogen Bond |

Note: The data in this table is illustrative and represents hypothetical values for discussion purposes.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure and reactivity of molecules. dntb.gov.ua Methods like Density Functional Theory (DFT) can provide accurate information about molecular orbitals, charge distribution, and the energies of different electronic states. frontiersin.org

For this compound, DFT calculations can be used to determine properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. asianresassoc.org

Research Findings: Analysis of the molecular electrostatic potential (MEP) map would reveal the electron-rich and electron-poor regions of the molecule. asianresassoc.org The area around the hydroxyl oxygen would be expected to be electron-rich (nucleophilic), while the hydrogen on the protonated piperidine nitrogen would be electron-poor (electrophilic). This information is critical for understanding how the molecule will interact with other molecules and its biological target.

Computational Elucidation of Reaction Mechanisms

Computational chemistry can also be used to study the mechanisms of chemical reactions, including the synthesis of 4-(Piperidin-4-yl)butan-2-ol and its derivatives, or their metabolism in the body. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out.

For example, the synthesis of a derivative of this compound could involve a nucleophilic substitution on the piperidine nitrogen. mdpi.com Quantum chemical calculations can be used to model the transition state of this reaction, providing insights into the reaction kinetics and the factors that influence the reaction yield.

Research Findings: Studying the potential metabolic pathways of 4-(Piperidin-4-yl)butan-2-ol could involve modeling the interaction of the compound with cytochrome P450 enzymes. These calculations can help to predict the most likely sites of oxidation on the molecule, which is valuable information for understanding its pharmacokinetic profile.

Advanced Analytical Methodologies for the Research and Development of 4 Piperidin 4 Yl Butan 2 Ol Hydrochloride

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatography is an indispensable tool in pharmaceutical analysis, enabling the separation, identification, and quantification of individual components within a mixture. For 4-(Piperidin-4-yl)butan-2-ol (B15201610) hydrochloride, techniques such as HPLC and TLC are critical for assessing purity and monitoring synthetic processes.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantitative analysis of 4-(Piperidin-4-yl)butan-2-ol hydrochloride, offering high resolution, sensitivity, and precision. researchgate.net The development of a robust HPLC method requires a systematic approach to optimize separation conditions and must be validated according to ICH guidelines to ensure its reliability. neliti.comnih.gov Validation confirms that the analytical procedure is suitable for its intended purpose, assessing parameters such as linearity, accuracy, precision, specificity, and robustness. nih.gov

Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of moderately polar compounds like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically alkyl-silane bonded silica (B1680970), such as C18) and a polar mobile phase. nih.govresearchgate.net

Optimization of an RP-HPLC method involves the systematic adjustment of several key parameters to achieve the desired separation with good peak shape, resolution, and analysis time. ugm.ac.id

Stationary Phase Selection : A C18 or C8 column is a common starting point due to its hydrophobicity, which provides effective retention for the piperidine (B6355638) and butyl moieties of the molecule.

Mobile Phase Composition : The mobile phase typically consists of a mixture of an aqueous component (often a buffer) and an organic modifier like acetonitrile (B52724) or methanol. neliti.com The ratio of these components is adjusted to control the retention time of the analyte.

pH of Aqueous Buffer : The pH of the mobile phase is a critical parameter. Since this compound contains a basic piperidine nitrogen, controlling the pH is essential to ensure a consistent ionization state and achieve symmetrical peak shapes. A slightly acidic pH (e.g., pH 3-4 using a phosphate (B84403) or acetate (B1210297) buffer) ensures the amine is protonated, which can improve peak shape and retention on a C18 column. rjptonline.org

Flow Rate and Temperature : Adjusting the flow rate affects analysis time and column pressure, while temperature can influence viscosity and selectivity. A typical flow rate is 1.0 mL/min. nih.govresearchgate.net

Below is an interactive table outlining typical starting parameters for RP-HPLC method development for this compound.

| Parameter | Typical Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic retention for the analyte. researchgate.net |

| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water | Controls pH and ensures consistent protonation of the piperidine nitrogen. nih.gov |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analyte from the column. |

| Elution Mode | Isocratic or Gradient | Isocratic for simple purity tests; gradient for separating impurities with a wide range of polarities. researchgate.net |

| Flow Rate | 1.0 mL/min | Balances analysis time with column efficiency and backpressure. rjptonline.org |

| Column Temperature | 30 °C | Ensures reproducible retention times. researchgate.net |

| Detection | UV at low wavelength (e.g., 210 nm) | The compound lacks a strong chromophore, requiring detection at low UV wavelengths. |

The structure of 4-(Piperidin-4-yl)butan-2-ol contains a chiral center at the C2 position of the butanol chain. As enantiomers can have different pharmacological and toxicological profiles, regulatory authorities require the quantification of the enantiomeric purity of chiral drugs. derpharmachemica.com Chiral HPLC is the definitive method for separating and quantifying these enantiomers. mdpi.com

This separation is achieved using a Chiral Stationary Phase (CSP). CSPs are designed to have specific three-dimensional structures that interact differently with each enantiomer, leading to different retention times. sigmaaldrich.com

CSP Selection : Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support, are highly effective for a broad range of chiral compounds, including those with alcohol functional groups. nih.gov

Mobile Phase : The choice of mobile phase in chiral HPLC depends on the separation mode. In normal-phase mode, mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) are common. derpharmachemica.com Additives such as diethylamine (B46881) may be used to improve the peak shape of basic compounds. Reversed-phase and polar organic modes are also utilized. sigmaaldrich.com

The following table presents potential CSPs for the enantiomeric separation of 4-(Piperidin-4-yl)butan-2-ol.

| Chiral Stationary Phase (CSP) Type | Example Column Name | Typical Mobile Phase System (Normal Phase) |

| Amylose-based | Chiralpak® AD, Lux® Amylose-1 | Hexane/Ethanol or Hexane/Isopropanol |

| Cellulose-based | Chiralcel® OD, Lux® Cellulose-2 | Hexane/Isopropanol with additive (e.g., Diethylamine) derpharmachemica.com |

| Cyclodextrin-based | CYCLOBOND™ | Methanol/Water or Acetonitrile/Buffer |

| Macrocyclic Glycopeptide | Astec® CHIROBIOTIC® | Polar Ionic, Polar Organic, Reversed-Phase, or Normal Phase sigmaaldrich.com |

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique used primarily for qualitative purposes in synthetic chemistry. For the synthesis of this compound, TLC is an invaluable tool for:

Reaction Monitoring : By spotting the reaction mixture on a TLC plate at different time points, chemists can track the consumption of starting materials and the formation of the desired product.

Screening Solvents : It is used to quickly screen for an appropriate mobile phase system for column chromatography purification.

Impurity Spotting : TLC can quickly indicate the presence of byproducts or unreacted starting materials.

The methodology involves spotting a small amount of the sample onto a plate coated with a stationary phase (e.g., silica gel). The plate is then placed in a chamber with a shallow pool of a mobile phase. The solvent moves up the plate by capillary action, and components separate based on their differential partitioning between the stationary and mobile phases. Visualization is often achieved using UV light or chemical staining agents like potassium permanganate (B83412) or iodine, which react with the organic compounds to produce colored spots.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Spectroscopic Research Methods for Structural Elucidation (Focus on Methodology, not specific spectral data)

Spectroscopic methods are essential for the unambiguous confirmation of a molecule's chemical structure. These techniques probe how the molecule interacts with electromagnetic radiation, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. semanticscholar.orgethernet.edu.et It provides detailed information about the carbon-hydrogen framework of this compound. A suite of NMR experiments is typically performed for complete structural assignment.

¹H NMR (Proton NMR) : This experiment identifies all the distinct proton environments in the molecule. The chemical shift of each signal gives information about the electronic environment of the protons, the integration reveals the relative number of protons for each signal, and the splitting pattern (multiplicity) provides information about adjacent protons.

¹³C NMR (Carbon NMR) : This experiment identifies all the unique carbon atoms in the molecule, providing a map of the carbon backbone.

2D NMR Experiments : Two-dimensional experiments are crucial for assembling the complete molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, typically on adjacent carbons. This helps to piece together fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : Shows which protons are directly attached to which carbon atoms, linking the ¹H and ¹³C NMR data.

HMBC (Heteronuclear Multiple Bond Correlation) : Reveals longer-range couplings between protons and carbons (typically 2-3 bonds away), which is critical for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) : Can be used to determine the stereochemistry and conformation of the molecule by identifying protons that are close to each other in space.

By systematically analyzing the data from these experiments, researchers can confirm that the synthesized molecule has the correct structure of this compound, ensuring its identity before further development. semanticscholar.org

Mass Spectrometry (MS) in Molecular Characterization

Mass spectrometry (MS) is an indispensable tool for the molecular characterization of pharmaceutical compounds like this compound. It provides crucial information regarding the compound's molecular weight and structure through ionization and fragmentation analysis. Techniques such as electrospray ionization (ESI) are particularly well-suited for polar molecules like the subject compound, typically producing a protonated molecular ion [M+H]+ in positive ion mode. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula of C9H19NO.

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For 4-(Piperidin-4-yl)butan-2-ol, fragmentation is expected to occur at the weaker bonds, such as the C-C bond adjacent to the hydroxyl group or within the piperidine ring structure. Common fragmentation pathways for piperidine alkaloids include the neutral loss of water (H2O) from the alcohol group. nih.gov The piperidine ring can undergo cleavage to produce characteristic fragment ions. Computational modeling and analysis of deuterated versions can further confirm fragmentation mechanisms and ion structures. acs.org This detailed structural information is vital for confirming the identity of the active pharmaceutical ingredient (API) and for identifying impurities and degradation products. acs.org

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Origin of Fragment |

|---|---|---|---|

| 158.1545 ([M+H]+) | 140.1439 | H₂O | Loss of water from the butanol side chain |

| 158.1545 ([M+H]+) | 114.1283 | C₂H₆O | Cleavage of the butanol side chain |

| 158.1545 ([M+H]+) | 84.0813 | C₄H₁₀O | Loss of the entire butanol side chain |

| 158.1545 ([M+H]+) | 57.0704 | C₅H₉NO | Fragment corresponding to the butyl group |

Principles and Application of Analytical Quality by Design (AQbD) in Method Development

Analytical Quality by Design (AQbD) is a systematic approach to developing analytical methods, ensuring that the method's performance is well understood and robust throughout its lifecycle. americanpharmaceuticalreview.com This approach moves away from traditional trial-and-error experimentation towards a more controlled and knowledge-based process. nih.gov The application of AQbD to develop a High-Performance Liquid Chromatography (HPLC) method for this compound would involve several key steps. sepscience.com

Analytical Target Profile (ATP): The first step is to define the goals of the analytical method. biomedres.us This includes defining the analyte, the expected concentration range, and the required performance characteristics such as accuracy, precision, and specificity. sepscience.com For this compound, the ATP would specify the need to accurately quantify the API and separate it from any potential impurities or degradants.

Critical Quality Attributes (CQAs): These are the performance characteristics of the method that must be controlled to ensure the desired quality. For an HPLC method, CQAs would include peak resolution, retention time, peak asymmetry (tailing factor), and sensitivity (limit of detection and quantitation). impactfactor.org

Risk Assessment: This step identifies the method parameters that could potentially impact the CQAs. Tools like a fishbone (Ishikawa) diagram or Failure Mode and Effects Analysis (FMEA) are used to link Critical Method Parameters (CMPs) to CQAs. sepscience.com For an HPLC method, CMPs could include mobile phase composition (organic solvent ratio, pH), column temperature, flow rate, and column type.

Design of Experiments (DoE): Statistical experimental designs are used to systematically study the effects of the identified CMPs on the CQAs. This allows for the efficient mapping of the method's performance across a range of conditions, identifying interactions between parameters.

Method Operable Design Region (MODR): The data from the DoE is used to establish an MODR, which is a multidimensional space of method parameters within which the method is proven to perform robustly and meet all CQA criteria. nih.gov Operating within the MODR ensures consistent method performance.

| Method Parameter (CMP) | Potential Failure Mode | Effect on CQA (e.g., Resolution, Retention Time) | Risk Level |

|---|---|---|---|

| Mobile Phase pH | Incorrect pH | Poor peak shape, shift in retention time | High |

| % Organic Solvent | Incorrect ratio | Co-elution of peaks, long run times | High |

| Column Temperature | Fluctuations | Shift in retention time, changes in peak shape | Medium |

| Flow Rate | Variability | Shift in retention time, poor resolution | Medium |

| Injection Volume | Inconsistency | Poor precision, peak broadening | Low |

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. semanticscholar.org The development of a SIAM for this compound is crucial for assessing the drug's stability and determining its shelf-life.

The core of developing a SIAM involves conducting forced degradation studies. pharmtech.com In these studies, the drug substance is subjected to a variety of stress conditions that are more severe than those encountered during accelerated stability testing. nih.gov The goal is to generate potential degradation products to a level of 5-20%. nih.gov Typical stress conditions include:

Acid and Base Hydrolysis: Exposure to strong acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures. The amide and ester bonds are prone to hydrolysis, although this specific molecule lacks them. However, extreme pH can catalyze other reactions.

Oxidation: Treatment with an oxidizing agent like hydrogen peroxide (H₂O₂). The secondary alcohol in the butanol side chain is susceptible to oxidation to a ketone.

Thermal Degradation: Exposing the solid or solution to high temperatures.

Photodegradation: Exposing the drug to UV or visible light as per ICH guidelines.

Following forced degradation, a suitable analytical technique, most commonly reverse-phase HPLC with photodiode array (PDA) or MS detection, is developed. semanticscholar.org The method must be capable of separating the intact drug from all the degradation products formed under the various stress conditions. researchgate.net Method validation is performed according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness. nih.gov The specificity of the method is confirmed by assessing peak purity using a PDA detector or by MS analysis to ensure that the main drug peak is free from any co-eluting degradants.

| Stress Condition | Typical Reagents/Conditions | Potential Degradation Pathway | Potential Degradant |

|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl, 60°C | Dehydration of secondary alcohol | 4-(Piperidin-4-yl)but-1-ene or but-2-ene |

| Base Hydrolysis | 0.1 M NaOH, 60°C | Generally stable, potential for minor ring opening at extremes | - |

| Oxidation | 3% H₂O₂, Room Temp | Oxidation of secondary alcohol | 4-(Piperidin-4-yl)butan-2-one (B3213640) |

| Thermal | 80°C, solid state | Dehydration, other complex reactions | Various minor products |

| Photolytic | ICH Q1B conditions | Radical-based degradation of the piperidine ring or side chain | Various photoproducts |

Academic Exploration of the Biological Relevance of the 4 Piperidin 4 Yl Butan 2 Ol Hydrochloride Scaffold

Role as a Versatile Building Block in Complex Molecule Synthesis

The piperidine (B6355638) moiety is one of the most prevalent N-heterocycles in pharmaceuticals and natural products, making its derivatives highly valuable as synthetic intermediates. nih.gov The 4-(piperidin-4-yl)butan-2-ol (B15201610) structure, in particular, offers multiple reactive sites for chemical modification, establishing it as a versatile building block. ijnrd.org The secondary alcohol on the butanol chain and the secondary amine within the piperidine ring can be independently functionalized, allowing for the systematic construction of large and structurally diverse compound libraries. researchgate.netnih.gov

Chemists utilize such building blocks in strategies like "build-couple-pair" to assemble complex molecules with desired pharmacological properties. The synthesis of piperidine derivatives can be achieved through various routes, including the hydrogenation of pyridine (B92270) precursors or intramolecular cyclization cascades. nih.gov The functional groups on the 4-(piperidin-4-yl)butan-2-ol scaffold—the hydroxyl and the amine—allow for a wide array of chemical transformations, including N-alkylation, acylation, reductive amination, and etherification. nih.govnih.gov This flexibility enables the introduction of various pharmacophoric elements, which is crucial for optimizing a molecule's interaction with a biological target, thereby enhancing its potency, selectivity, and pharmacokinetic profile.

Investigation as a Core Structure for Molecular Probes

The inherent properties of the piperidine scaffold make it a suitable core for the development of molecular probes, which are essential tools for studying biological systems. The successful use of a related benzylpiperidine motif as a fluorescent ligand for advanced bio-imaging techniques like NanoBRET (Bioluminescence Resonance Energy Transfer) and single-molecule microscopy highlights the potential of this structural class. researchgate.net Such probes are critical for visualizing receptor dynamics and understanding drug-target engagement in real-time.

Furthermore, derivatives of this scaffold are considered for the development of radioligands for Positron Emission Tomography (PET), a non-invasive imaging technique used to study physiological processes in vivo. researchgate.net The ability to attach a radionuclide to the molecule without compromising its binding affinity for a specific target is a key consideration in probe design. The versatility of the 4-(piperidin-4-yl)butan-2-ol scaffold allows for the strategic placement of labeling groups, making it an attractive candidate for creating novel imaging agents to investigate diseases and evaluate the efficacy of new therapeutics.

Research into Receptor Ligand Design (e.g., Nociceptin Receptor, Histamine (B1213489) H3 Receptor, Dopamine (B1211576) Receptors)

The 4-(piperidin-4-yl)butan-2-ol scaffold has been extensively explored as a core structure for designing ligands that interact with various G-protein coupled receptors (GPCRs) in the central nervous system.

Nociceptin Receptor (NOP)

The Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a member of the opioid receptor family, is a key target for developing novel analgesics and anxiolytics. nih.gov The piperidine core is a well-established pharmacophore for NOP receptor ligands. nih.govresearchgate.net Research has shown that modifications to the N-substituent of the piperidine ring can dramatically alter the compound's activity, yielding both potent agonists and antagonists from the same structural series. researchgate.net Crystal structures of the human NOP receptor in complex with piperidine-based antagonists reveal that the protonated nitrogen of the piperidine ring forms a crucial salt bridge interaction with the aspartic acid residue D130, anchoring the ligand in the binding pocket. nih.gov

| Compound Class | Receptor Target | Key Interaction | Reference |

| Piperidine-based antagonists | NOP Receptor | Salt bridge between piperidine nitrogen and D130 | nih.gov |

| 4-Hydroxy-4-phenylpiperidines | NOP Receptor | High affinity and functional activity | researchgate.net |

| N-Substituted Spiropiperidines | NOP Receptor | High binding affinity | researchgate.net |

Histamine H3 Receptor (H3R)

The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it a significant target for treating neurological disorders. cresset-group.comnih.gov The piperidine moiety has been identified as a critical structural feature for ligands targeting H3R, often in conjunction with the sigma-1 receptor (σ1R). nih.govnih.gov Structure-activity relationship (SAR) studies have demonstrated that replacing a piperazine (B1678402) ring with a piperidine ring can dramatically increase affinity for the σ1R while maintaining high affinity for the H3R. nih.gov This has led to the development of dual-acting compounds with potential applications in pain therapy. nih.govacs.org

| Scaffold | Receptor Target(s) | Finding | Reference |

| Piperidine-based ligands | H3R / σ1R | Piperidine ring is a key element for dual H3R/σ1R activity. | nih.gov |

| 4-Pyridylpiperidine derivatives | H3R / σ1R | Protonated piperidine forms a salt bridge with Glu172 in the σ1R binding pocket. | acs.org |

| Benzylpiperidine variations | H3R | Introduction of hydrophilic moieties improves drug-likeness properties while maintaining high affinity. | researchgate.net |

Dopamine Receptors

Dopamine receptors, particularly the D2-like family (D2, D3, D4), are primary targets for antipsychotic medications. nih.gov The piperidine scaffold is a privileged structure in the design of dopamine receptor antagonists. nih.govnih.gov Research efforts have focused on developing subtype-selective ligands to minimize side effects associated with less specific drugs. For instance, novel 4,4-difluoropiperidine (B1302736) and benzyloxypiperidine scaffolds have yielded compounds with exceptional binding affinity and selectivity for the D4 receptor over other dopamine subtypes. nih.govnih.gov These selective tool compounds are invaluable for investigating the specific role of the D4 receptor in conditions like L-DOPA-induced dyskinesias in Parkinson's disease. nih.govnih.gov

| Compound Series | Receptor Target | Selectivity Profile | Reference |

| 4,4-Difluoropiperidine ethers | D4 | >2000-fold vs. D1, D2, D3, and D5 | nih.gov |

| 3- or 4-Benzyloxypiperidines | D4 | >30-fold vs. other dopamine receptor subtypes | nih.gov |

| Indazole and piperazine hybrids | D2, 5-HT1A, 5-HT2A | Multi-target ligands for potential antipsychotics. | tandfonline.com |

Enzymatic Inhibition Studies (e.g., NLRP3 Inflammasome, Trypanosoma cruzi-related enzymes)

Beyond receptor modulation, derivatives of the 4-(piperidin-4-yl)butan-2-ol scaffold have been investigated for their ability to inhibit key enzymes involved in disease pathogenesis.

NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a central role in the innate immune response by activating inflammatory cytokines like IL-1β. frontiersin.orgfrontiersin.org Its aberrant activation is implicated in a wide range of inflammatory diseases. frontiersin.orgnih.gov Consequently, the NLRP3 inflammasome has become a major therapeutic target. researchgate.netnih.gov Research has identified small molecules containing a 1-(piperidin-4-yl) substructure that can inhibit NLRP3-dependent inflammation. researchgate.net These inhibitors often work by directly targeting the NLRP3 protein, preventing its ATPase activity, which is essential for inflammasome assembly and activation. nih.govresearchgate.net

Trypanosoma cruzi-related enzymes

Chagas disease, caused by the parasite Trypanosoma cruzi, remains a significant health challenge with limited treatment options. dndi.org This has spurred drug discovery efforts to identify novel compounds that can inhibit enzymes essential for the parasite's survival. researchgate.net A 4-azaindole-2-piperidine compound was identified from a screen of GlaxoSmithKline's "Chagas box" as having moderate activity against T. cruzi. dndi.orgnih.gov Subsequent structure-activity relationship studies were performed on this piperidine-based series to optimize its potency and metabolic stability, although a clinical candidate has not yet been advanced. dndi.orgnih.govresearchgate.net The research highlights the potential of the piperidine scaffold in the development of new anti-parasitic agents.

Mechanism of Action Studies at the Molecular Level

Understanding how a molecule interacts with its target at a molecular level is fundamental to rational drug design. For ligands derived from the 4-(piperidin-4-yl)butan-2-ol scaffold, mechanistic studies have provided crucial insights.

In the context of receptor binding, the protonated secondary amine of the piperidine ring is often a key pharmacophoric feature. As seen with NOP receptor antagonists, this basic nitrogen forms a strong ionic bond with an acidic amino acid residue (Aspartate 130) in the receptor's binding site, which is a primary determinant of high-affinity binding. nih.gov The activation of GPCRs like the NOP receptor initiates a cascade of intracellular events, including the inhibition of adenylate cyclase and modulation of ion channels, which ultimately leads to a physiological response. nih.govmdpi.com Ligand binding can either mimic the endogenous ligand (agonism) or block its action (antagonism), a property that can be finely tuned by modifying the substituents on the piperidine scaffold. unife.it

In enzymatic inhibition, particularly of the NLRP3 inflammasome, the mechanism is distinct. The NLRP3 protein contains an ATP-binding site within its NACHT domain, and its ATPase activity is crucial for inflammasome activation. mdpi.comnih.gov Several inhibitors, including those with piperidine-like moieties, have been shown to directly bind to the NACHT domain. nih.gov By competing with ATP or binding to an allosteric site, these compounds can lock the NLRP3 protein in an inactive conformation, preventing the conformational changes necessary for its oligomerization and the subsequent recruitment of other inflammasome components. nih.govresearchgate.neteuropa.eu This direct inhibition of NLRP3's enzymatic function effectively halts the inflammatory cascade at its source. nih.gov

Future Research Directions and Advanced Topics

Integration of Artificial Intelligence and Machine Learning in Scaffold Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. nih.govresearchgate.net These computational tools offer the potential to accelerate the identification of novel molecular scaffolds and optimize their properties for specific biological targets. In the context of the 4-(piperidin-4-yl)butan-2-ol (B15201610) hydrochloride scaffold, AI and ML can be leveraged in several ways:

Generative Models for Novel Scaffolds: Generative deep learning models, such as chemical language models (CLM), can be trained on large datasets of known bioactive molecules to generate novel chemical entities with desired pharmacological profiles. nih.gov By fine-tuning these models with molecules containing the piperidine (B6355638) motif, researchers can explore a vast chemical space to design new scaffolds based on the 4-(piperidin-4-yl)butan-2-ol core structure. This data-driven approach can lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Predictive Modeling for Structure-Activity Relationships (SAR): Machine learning algorithms can be employed to build predictive models that correlate the structural features of 4-(piperidin-4-yl)butan-2-ol derivatives with their biological activity. researchgate.netresearchgate.net These models can help researchers understand the complex relationships between chemical structure and biological function, guiding the rational design of more effective drug candidates. By analyzing large datasets of experimental data, ML can identify key structural motifs and physicochemical properties that are critical for therapeutic efficacy. nih.gov

Scaffold Hopping and Bioisosteric Replacement: AI-powered tools can facilitate scaffold hopping, where the core structure of a molecule is replaced with a novel scaffold while retaining its biological activity. This can be particularly useful for navigating intellectual property landscapes and improving drug-like properties. For the 4-(piperidin-4-yl)butan-2-ol scaffold, AI can suggest bioisosteric replacements for the piperidine ring or the butanol side chain to enhance target binding or metabolic stability.

| AI/ML Application | Potential Impact on 4-(Piperidin-4-yl)butan-2-ol Scaffold Design |

| Generative Models | Design of novel and diverse derivatives with optimized properties. |

| Predictive SAR Modeling | Rational guidance for structural modifications to improve bioactivity. |

| Scaffold Hopping | Discovery of new chemical series with similar biological profiles. |

Development of Novel Biocatalytic Pathways for Sustainable Synthesis

The synthesis of chiral molecules like 4-(piperidin-4-yl)butan-2-ol often involves complex and environmentally challenging chemical processes. Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a green and sustainable alternative to traditional synthetic methods. nih.govrjraap.com The development of novel biocatalytic pathways for the synthesis of this scaffold is a promising area of future research.

Enantioselective Bioreduction: The chiral alcohol moiety in 4-(piperidin-4-yl)butan-2-ol is a key stereocenter that can significantly influence its biological activity. Enzymes such as ketoreductases (KREDs) can be employed for the highly enantioselective reduction of a corresponding ketone precursor. illinois.edu This approach can provide access to specific stereoisomers of the target molecule with high optical purity, which is crucial for developing safe and effective drugs. nih.gov

Enzyme Engineering and Directed Evolution: Advances in protein engineering and directed evolution allow for the tailoring of enzymes with improved activity, stability, and substrate specificity. nih.gov By engineering existing enzymes or discovering new ones from microbial sources, it may be possible to develop a biocatalytic route for the entire synthesis of 4-(piperidin-4-yl)butan-2-ol, starting from simple and readily available precursors.

Chemoenzymatic Synthesis: Combining the selectivity of biocatalysis with the efficiency of chemical synthesis, known as chemoenzymatic synthesis, can provide powerful and versatile routes to complex molecules. rjraap.com For instance, an enzymatic step could be used to introduce the chiral center, followed by chemical modifications to complete the synthesis of the final compound and its derivatives.

| Biocatalytic Approach | Advantage for 4-(Piperidin-4-yl)butan-2-ol Synthesis |

| Enantioselective Bioreduction | High stereoselectivity, leading to optically pure isomers. |

| Enzyme Engineering | Improved catalytic efficiency and substrate scope. |

| Chemoenzymatic Synthesis | Combination of the best features of biocatalysis and chemical synthesis. |

Exploration of Polypharmacology and Multi-Target Ligand Design

Complex diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases often involve multiple biological pathways and targets. mdpi.com Polypharmacology, the concept of designing single molecules that can modulate multiple targets, has emerged as a promising strategy to address the complexity of these diseases. nih.govuta.edu.ly The 4-(piperidin-4-yl)butan-2-ol scaffold, with its versatile structure, is an excellent candidate for the design of multi-target ligands.

Designing Multi-Target-Directed Ligands (MTDLs): By strategically modifying the 4-(piperidin-4-yl)butan-2-ol scaffold, it is possible to incorporate pharmacophoric features that allow for simultaneous interaction with multiple targets. uta.edu.lyresearchgate.net For example, in the context of Alzheimer's disease, a single molecule could be designed to inhibit both acetylcholinesterase (AChE) and beta-secretase 1 (BACE-1), two key enzymes involved in the disease pathology. nih.gov

Fragment-Based and Structure-Based Design: The design of MTDLs can be guided by fragment-based and structure-based drug design approaches. By identifying fragments that bind to different targets, these can be linked together using the 4-(piperidin-4-yl)butan-2-ol scaffold as a central core. Computational docking and molecular dynamics simulations can be used to predict the binding modes of these ligands and guide their optimization.

| Target Combination Example (Hypothetical) | Therapeutic Area | Rationale for Multi-Target Approach |

| AChE and BACE-1 Inhibition | Alzheimer's Disease | Synergistic effect by targeting both symptomatic and disease-modifying pathways. nih.gov |

| Dopamine (B1211576) D2 and Serotonin 5-HT2A Receptors | Schizophrenia | Improved antipsychotic efficacy and reduced side effects. nih.gov |

| PI3K and mTOR Inhibition | Cancer | Overcoming drug resistance by targeting key nodes in cancer signaling pathways. |

Advanced Solid-State Characterization Techniques